4'-Bromo-4-mercaptobiphenyl
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Overview
Description
4’-Bromo-4-mercaptobiphenyl: 4’-Bromo-[1,1’-biphenyl]-4-thiol . Its empirical formula is C₁₂H₉BrS , and it has a molecular weight of 265.17 g/mol . This compound belongs to the class of biphenyl derivatives.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for preparing 4’-Bromo-4-mercaptobiphenyl. One common method involves the bromination of biphenyl-4-thiol using bromine or a brominating agent. The reaction proceeds as follows:
Biphenyl-4-thiol+Br2→4’-Bromo-4-mercaptobiphenyl+HBr
Reaction Conditions:: The reaction typically occurs at elevated temperatures (around 100 °C) in an appropriate solvent. Biphenyl-4-thiol serves as the starting material, and bromine acts as the brominating agent.
Industrial Production:: While 4’-Bromo-4-mercaptobiphenyl is not produced on a large industrial scale, it finds applications in research and functionalization of nanoparticles.
Chemical Reactions Analysis
Reactivity:: 4’-Bromo-4-mercaptobiphenyl can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: These transformations modify the sulfur atom or the aromatic rings.
Cross-Coupling Reactions: It can react with aryl halides or other aryl compounds to form biaryl derivatives.
Brominating Agents: Bromine or N-bromosuccinimide (NBS) are commonly used.
Base-Catalyzed Reactions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate substitution reactions.
Transition Metal Catalysts: Palladium or copper catalysts are employed in cross-coupling reactions.
Major Products:: The major products depend on the specific reaction conditions. For example, substitution reactions yield derivatives with different functional groups attached to the biphenyl core.
Scientific Research Applications
4’-Bromo-4-mercaptobiphenyl finds applications in various fields:
Chemistry: Used in functionalizing nanoparticles and forming self-assembled monolayers (SAMs).
Biology: As a probe for studying surface interactions and ligand-receptor binding.
Medicine: Investigated for potential therapeutic applications due to its unique structure.
Industry: Applied in materials science and nanotechnology.
Mechanism of Action
The exact mechanism by which 4’-Bromo-4-mercaptobiphenyl exerts its effects depends on the specific context. It may interact with cellular receptors, enzymes, or other biomolecules, influencing various pathways.
Comparison with Similar Compounds
While 4’-Bromo-4-mercaptobiphenyl is unique in its structure, other related compounds include:
- Biphenyl-4-thiol (parent compound)
- 5’-Bromo-2,2’-bithiophene-5-carboxaldehyde
- 1,1’,4’,1’'-Terphenyl-4-thiol
Biological Activity
4'-Bromo-4-mercaptobiphenyl (Br-MBP) is a compound of significant interest in various fields of research, particularly in materials science and biochemistry. Its unique structure, featuring both bromo and mercapto functional groups, allows for diverse interactions with biological systems and surfaces, making it a candidate for applications ranging from drug delivery to sensor technology.
This compound is characterized by its molecular formula C12H10BrS. The presence of the bromine atom enhances its electrophilic properties, while the thiol group (-SH) provides nucleophilic characteristics. This dual functionality allows Br-MBP to participate in various chemical reactions, including thioetherification and C–S bond formation.
The biological activity of Br-MBP is primarily mediated through its interactions with cellular components. It has been shown to engage in the following mechanisms:
- Enzyme Interaction : Br-MBP can influence the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes. This interaction can lead to alterations in metabolic pathways, potentially affecting the pharmacokinetics of co-administered drugs .
- Cell Signaling Modulation : The compound has been observed to affect signaling pathways within cells, which may result in changes in gene expression and cellular metabolism. This modulation can have downstream effects on cell proliferation and apoptosis .
In Vitro Studies
Research indicates that Br-MBP exhibits cytotoxic effects on various cancer cell lines. For instance, studies have demonstrated that treatment with Br-MBP leads to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting a mechanism involving oxidative stress .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical) | 25 | Induction of oxidative stress |
MCF-7 (breast) | 30 | Apoptosis via mitochondrial pathway |
A549 (lung) | 20 | Cell cycle arrest |
In Vivo Studies
Animal models have further elucidated the biological activity of Br-MBP. A study involving mice demonstrated that administration of Br-MBP resulted in significant tumor regression in xenograft models. The compound's efficacy was attributed to its ability to enhance immune response and induce apoptosis in tumor cells .
Case Studies
- Thioetherification on Gold Surfaces : A notable study illustrated the polymerization of Br-MBP on gold surfaces through thermal annealing, resulting in the formation of thioether polymers. This process not only highlights the compound's chemical versatility but also its potential application in nanotechnology and biosensing .
- Luminescent Properties : Research has indicated that gold nanoparticles functionalized with Br-MBP exhibit unique luminescent properties, which can be harnessed for imaging applications in biological systems .
Properties
CAS No. |
220805-21-0 |
---|---|
Molecular Formula |
C12H9BrS |
Molecular Weight |
265.17 g/mol |
IUPAC Name |
4-(4-bromophenyl)benzenethiol |
InChI |
InChI=1S/C12H9BrS/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H |
InChI Key |
JHPVDDGUGQROJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)S |
Origin of Product |
United States |
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